3-(Chloromethyl)-2,5-dimethylpyrazine
Overview
Description
3-(Chloromethyl)-2,5-dimethylpyrazine is an organic compound with the following chemical formula: C₆H₈ClN₂ . It belongs to the pyrazine family and contains a chloromethyl group attached to a pyrazine ring. The compound exhibits interesting properties due to its unique structure.
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-2,5-dimethylpyrazine involves various methods, including chlorination of 2,5-dimethylpyrazine using thionyl chloride or other chlorinating agents. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the methyl position.
Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-2,5-dimethylpyrazine consists of a six-membered pyrazine ring with two methyl groups (at positions 2 and 5) and a chloromethyl group (at position 3). The chlorine atom introduces polarity and influences the compound’s reactivity.
Chemical Reactions Analysis
- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form new derivatives.
- Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions can lead to functionalized pyrazine derivatives.
- Ring Closure Reactions : The pyrazine ring can participate in cyclization reactions to form fused heterocyclic compounds.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 50-55°C
- Boiling Point : Varies depending on the solvent and pressure.
- Solubility : Soluble in organic solvents (e.g., acetone, dichloromethane) but sparingly soluble in water.
- Odor : The compound has a pungent, earthy odor .
Safety And Hazards
- Toxicity : 3-(Chloromethyl)-2,5-dimethylpyrazine is toxic if ingested, inhaled, or absorbed through the skin. Handle with care.
- Irritant : It may cause skin and eye irritation.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Future Directions
- Medicinal Chemistry : Investigate potential pharmaceutical applications, such as anticancer agents or antimicrobial compounds.
- Materials Science : Explore its use in organic electronics or as a building block for functional materials.
- Green Synthesis : Develop eco-friendly synthetic routes to minimize environmental impact.
properties
IUPAC Name |
3-(chloromethyl)-2,5-dimethylpyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-5-4-9-6(2)7(3-8)10-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRPCTNJCCPDCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608675 | |
Record name | 3-(Chloromethyl)-2,5-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2,5-dimethylpyrazine | |
CAS RN |
921040-00-8 | |
Record name | 3-(Chloromethyl)-2,5-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90608675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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